molecular formula C12H13F3N2O3S B2469228 4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine CAS No. 2380141-54-6

4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine

Cat. No. B2469228
M. Wt: 322.3
InChI Key: UYEPZLVLACHUTG-UHFFFAOYSA-N
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Description

“4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as “4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine”, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine” includes a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Future Directions

The future directions for the research and development of “4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3S/c13-12(14,15)11-5-8(3-4-16-11)20-9-6-17(7-9)21(18,19)10-1-2-10/h3-5,9-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEPZLVLACHUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

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